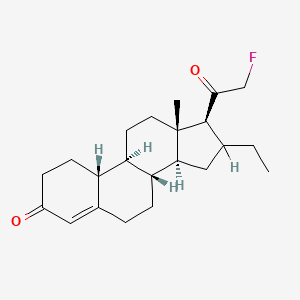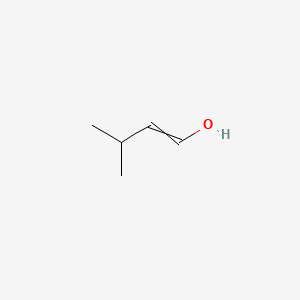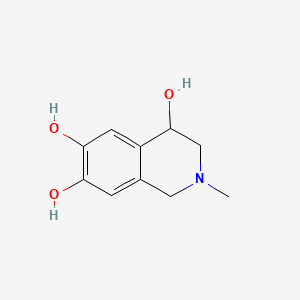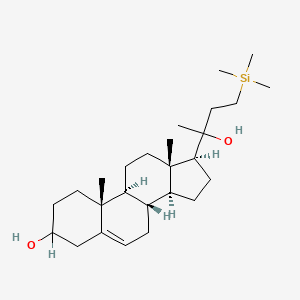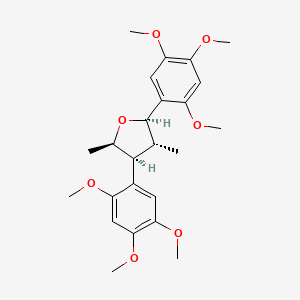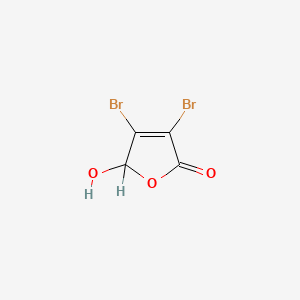
3,4-Dibromo-5-hydroxyfuran-2(5H)-one
概要
説明
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are crucial platform chemicals derived from biomass, extensively studied for their potential in producing various value-added chemicals, materials, and biofuels. These derivatives are synthesized from carbohydrates, reflecting a significant interest due to their applications in organic synthesis and the chemical industry, indicating a broader context in which "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" might be studied (Weigang Fan et al., 2019).
Synthesis Analysis
The synthesis of furan derivatives from plant biomass is a subject of extensive research, focusing on converting hexose carbohydrates and lignocellulose into HMF, a versatile reagent for the chemical industry. This conversion process suggests methodologies that could be applicable to synthesizing "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (V. M. Chernyshev et al., 2017).
Molecular Structure Analysis
While specific analyses on "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" are not available, studies on similar furan compounds emphasize the importance of functional groups and molecular structure in determining their reactivity and potential applications. This underscores the significance of structural analysis in understanding and utilizing furan derivatives.
Chemical Reactions and Properties
The valorization of sugars from lignocellulosic biomass into furans, such as HMF, involves dehydration processes that highlight the chemical reactivity of furan derivatives. These processes are crucial for producing chemicals and fuels, offering insights into the reactions and properties of compounds like "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (Jesús Esteban et al., 2020).
Physical Properties Analysis
The review and health assessment of polybrominated dibenzo-p-dioxins and dibenzofurans provide information on the physical properties of brominated furan compounds, which could be analogous to understanding "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (J. Mennear & Cheng-chun Lee, 1994).
Chemical Properties Analysis
Exploring the electrocatalytic oxidation of HMF to furandicarboxylic acid reveals the chemical properties and potential transformations of furan derivatives, providing a framework for analyzing "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (Zhenzhen Lin et al., 2023).
科学的研究の応用
Enantioselective Synthesis and Derivatization
- Enantioselective Organocatalytic Reactions : The compound has been used in the Friedel-Crafts alkylation of indoles, demonstrating its utility in producing chiral γ-lactones and γ-lactams with high yield and enantioselectivity. This is significant in the field of asymmetric synthesis (Riguet, 2011).
- Synthesis of Halogenated Derivatives : Efficient methods for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones have been developed, indicating its versatility in chemical synthesis (Ma et al., 2004).
Biological Activity and Chemical Synthesis
- Synthesis of Bioactive Compounds : The compound is considered important in pharmaceutical research due to its presence in natural products with a broad range of biological activities. These include antimutagenic, bactericidal, antitumor agents, allergy inhibitors, and others (Kim et al., 2009).
- Synthesis of Azido Derivatives : The compound has been converted to diazido derivatives, which are used in click reactions, showing its utility in the synthesis of diverse organic molecules (Jumbam et al., 2012).
Chemical Properties and Reactions
- Reactivity and Derivative Formation : Studies on its reactivity in water, particularly in the context of disinfection byproducts, have highlighted its potential genotoxic and carcinogenic properties (Gómez-Bombarelli et al., 2011).
- Synthetic Methods and Applications : Methods for synthesizing 5-hydroxyfuran-2(5H)-one derivatives have been reviewed, showcasing a variety of routes for its preparation and modifications, highlighting its versatility in synthetic chemistry (Fedoseev & Belikov, 2018).
Applications in Advanced Synthesis
- Building Blocks for γ-Butyrolactones : Mucohalic acids, including 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, have been used as starting materials for the synthesis of highly functionalized α,β-unsaturated γ-butyrolactones, demonstrating their application in the synthesis of complex organic molecules (Zhang et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,4-dibromo-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBSOOYVOEUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290962 | |
| Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-hydroxyfuran-2(5H)-one | |
CAS RN |
766-38-1 | |
| Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mucobromic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 766-38-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromo-5-hydroxyfuran-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



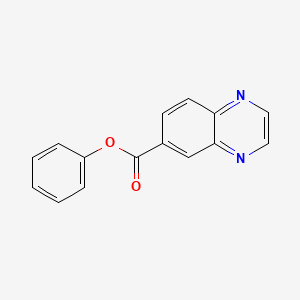
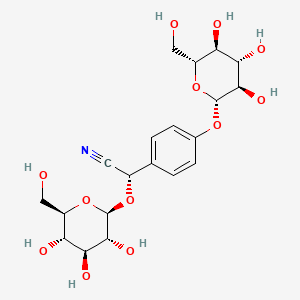
![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)
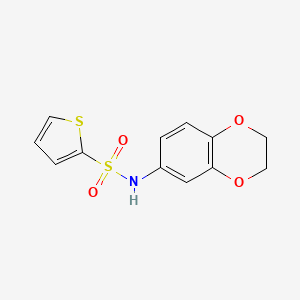
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)
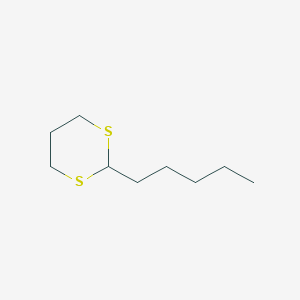
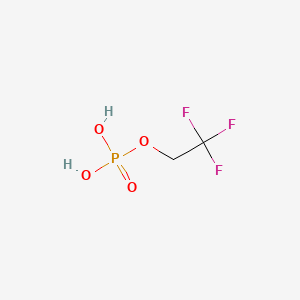
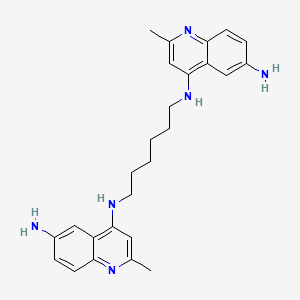
![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
